3-Aminoheptanamide
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Overview
Description
3-Aminoheptanamide is an organic compound with the molecular formula C7H16N2O It is a derivative of heptanamide, where an amino group is attached to the third carbon of the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminoheptanamide can be synthesized through several methods. One common approach involves the reductive amination of heptanamide. This process typically includes the following steps:
Formation of an Imine: Heptanamide reacts with an amine (such as ammonia or a primary amine) in the presence of an acid catalyst to form an imine intermediate.
Reduction of the Imine: The imine is then reduced using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Aminoheptanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the amide group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are commonly employed.
Substitution: Nucleophiles like halides or other amines can be used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amides.
Scientific Research Applications
3-Aminoheptanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Aminoheptanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The compound may also participate in signaling pathways and biochemical reactions, modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
Heptanamide: The parent compound without the amino group.
3-Aminopentanamide: A shorter chain analog with similar properties.
3-Aminooctanamide: A longer chain analog with potentially different reactivity.
Uniqueness
3-Aminoheptanamide is unique due to its specific chain length and the position of the amino group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields .
Properties
Molecular Formula |
C7H16N2O |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-aminoheptanamide |
InChI |
InChI=1S/C7H16N2O/c1-2-3-4-6(8)5-7(9)10/h6H,2-5,8H2,1H3,(H2,9,10) |
InChI Key |
RNCIZGLPDLNYDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(=O)N)N |
Origin of Product |
United States |
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